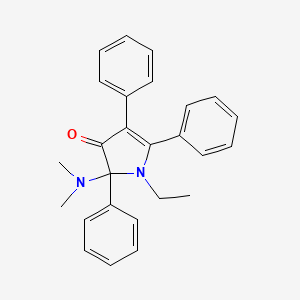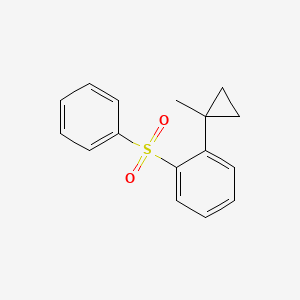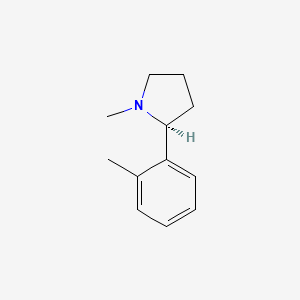
8-Hydroxy-8-phenyloct-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-8-phenyloct-4-enenitrile is an organic compound with the molecular formula C14H17NO It features a hydroxyl group, a phenyl group, and a nitrile group attached to an octene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-8-phenyloct-4-enenitrile can be achieved through several methods. One common approach involves the reaction of a suitable halogenated precursor with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group, forming the desired compound .
Another method involves the dehydration of amides using phosphorus (V) oxide. This process removes water from the amide group, resulting in the formation of the nitrile group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-8-phenyloct-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
8-Hydroxy-8-phenyloct-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-8-phenyloct-4-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Shares the hydroxyl group but differs in the overall structure and properties.
Benzonitrile: Contains a nitrile group but lacks the hydroxyl and phenyl groups.
Phenol: Contains a hydroxyl group but lacks the nitrile and octene backbone.
Uniqueness
8-Hydroxy-8-phenyloct-4-enenitrile is unique due to the combination of its functional groups and the octene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89523-78-4 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
8-hydroxy-8-phenyloct-4-enenitrile |
InChI |
InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h1-2,4-6,9-10,14,16H,3,7-8,11H2 |
Clé InChI |
ZXKZPNYGZJWDFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCC=CCCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14396097.png)
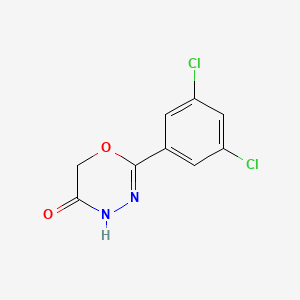
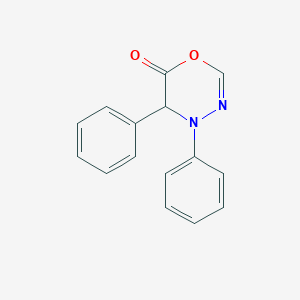
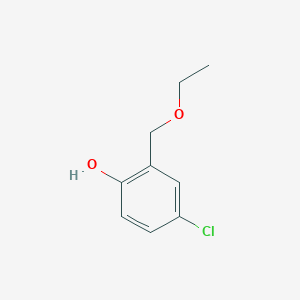
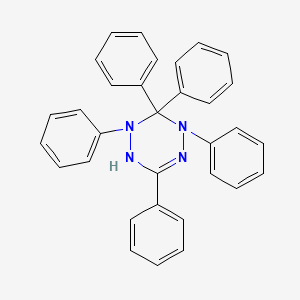
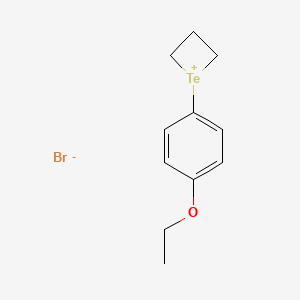
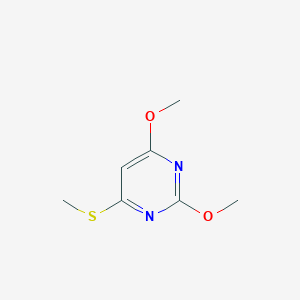
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
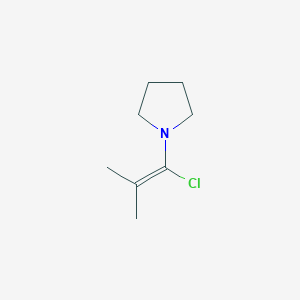
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
